2-Methyl-6-(3-pyrrolidinyloxy)pyridine
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methyl-6-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-10(12-8)13-9-5-6-11-7-9/h2-4,9,11H,5-7H2,1H3 |
InChI Key |
OHQGBXHYZHQBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCNC2 |
Origin of Product |
United States |
Foundational & Exploratory
Therapeutic Applications of 2-Methyl-6-(3-pyrrolidinyloxy)pyridine in Neurodegenerative Research: A Technical Guide
Executive Summary
The development of central nervous system (CNS) therapeutics is historically bottlenecked by the blood-brain barrier (BBB), an active filtration system that excludes over 98% of small-molecule drugs. In the pursuit of treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s, identifying privileged chemical scaffolds that balance target affinity with optimal physicochemical properties is paramount.
The compound 2-Methyl-6-(3-pyrrolidinyloxy)pyridine has emerged as a highly versatile pharmacophore and building block. By replacing traditional secondary amine linkages with a metabolically stable ether linkage, this scaffold drastically improves brain penetrance while maintaining high-affinity interactions with key neuro-receptors and enzymes. This technical guide explores the mechanistic utility, structure-activity relationship (SAR), and experimental validation of this scaffold in modern drug discovery.
Mechanistic Pillars in Neurodegeneration
nNOS Inhibition: Mitigating Oxidative Stress
The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a primary driver of excitotoxicity, protein misfolding, and oxidative stress in neurodegenerative diseases. Early nNOS inhibitors utilized 2-aminopyridine scaffolds containing multiple basic amines. While potent, these molecules suffered from severe charge-based exclusion at the BBB.
As demonstrated by , substituting a secondary amine with a neutral ether group—yielding the pyrrolidinyloxy-pyridine motif—retained the critical hydrogen-bonding network required for nNOS active site binding. Crucially, this modification lowered the total topological polar surface area (tPSA), significantly increasing lipophilicity and brain exposure without sacrificing isoform selectivity.
mGluR4 Positive Allosteric Modulation: Normalizing Motor Control
Metabotropic glutamate receptor 4 (mGluR4) is localized on presynaptic terminals in the basal ganglia. Its activation reduces glutamate release, normalizing the overactive indirect motor pathway in Parkinson's disease without triggering the dyskinesia commonly associated with direct dopamine replacement therapy.
Research by utilized the pyrrolidinyloxy-pyridine scaffold to develop highly potent, brain-penetrant mGluR4 positive allosteric modulators (PAMs). The pyrrolidine ring anchors the molecule in the allosteric binding pocket via salt bridges, while the 2-methylpyridine moiety optimizes the molecule for passive diffusion across the BBB.
Fig 1. Dual neuroprotective signaling pathways modulated by the scaffold.
Physicochemical Rationale: Structure-Activity Relationship (SAR)
The success of the 2-Methyl-6-(3-pyrrolidinyloxy)pyridine scaffold lies in its precise physicochemical tuning:
-
2-Methylpyridine Ring: Acts as a weak hydrogen-bond acceptor. The methyl group provides steric hindrance that subtly lowers the basicity (pKa) of the pyridine nitrogen. This prevents excessive protonation at physiological pH (7.4), which is a strict prerequisite for passive membrane diffusion.
-
Ether Linkage (-O-): Replaces the traditional -NH- linker. This eliminates a hydrogen-bond donor (HBD), directly reducing the desolvation energy required for the molecule to partition into the lipid bilayer of the BBB. It also improves metabolic stability against oxidative deamination by liver cytochromes.
-
3-Pyrrolidine Ring: Provides a controlled basic center (pKa ~8.5). While it remains protonated in the target binding pocket to form essential salt bridges with acidic residues (e.g., glutamate or aspartate) on the target proteins, the overall reduction in molecular charge allows it to act as a highly effective target anchor.
Fig 2. Structure-Activity Relationship (SAR) mapping of the core scaffold.
Experimental Workflows & Protocols
To validate derivatives of this scaffold, a rigorous, self-validating screening cascade is required to ensure both target engagement and CNS availability.
Fig 3. Step-by-step experimental workflow from synthesis to in vivo validation.
Protocol 1: In Vitro nNOS Enzyme Kinetics (Hemoglobin Capture Assay)
Causality: Nitric oxide is a highly reactive, transient gas, making direct measurement nearly impossible in standard screening. The hemoglobin capture assay relies on the rapid reaction of NO with oxyhemoglobin to form methemoglobin. This reaction shifts the absorbance peak from 415 nm to 401 nm, allowing for continuous, real-time spectrophotometric monitoring of enzyme velocity.
Self-Validating System: The assay must include L-NAME as a positive control for inhibition and a vehicle-only negative control. The assay is only deemed valid if the vehicle control maintains a linear reaction velocity (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1.2 mM CaCl₂, 10 µM BH₄, 10 µM FAD, 10 µM FMN, and 3 µM purified oxyhemoglobin.
-
Enzyme & Compound Addition: Add recombinant human nNOS (10 nM final concentration) and the test compound (serial dilutions from 10 µM to 0.1 nM).
-
Equilibration: Incubate the microplate at 37°C for 15 minutes to allow for thermodynamic equilibrium binding of the test compound.
-
Reaction Initiation: Initiate the reaction by adding 100 µM L-arginine and 100 µM NADPH.
-
Kinetic Readout: Monitor absorbance at 401 nm and 415 nm continuously for 10 minutes using a kinetic microplate reader.
-
Data Analysis: Calculate the initial velocity (
) from the linear slope and determine the IC₅₀ using non-linear regression analysis.
Protocol 2: BBB Permeability and Efflux Assessment (MDCK-MDR1 Assay)
Causality: Because the pyrrolidine ring is a basic amine, it is a high-risk substrate for P-glycoprotein (P-gp) efflux transporters at the BBB. Utilizing MDCK cells transfected with the human MDR1 gene allows us to measure bidirectional permeability and calculate the Efflux Ratio (ER). An ER < 2.0 indicates that the ether/pyridine modifications successfully evade P-gp recognition, ensuring the drug will not be pumped out of the brain. Self-Validating System: Digoxin (ER > 10) is utilized as a high-efflux positive control. Propranolol (ER ~ 1) is used as a high-permeability, non-efflux negative control. Mass balance calculations must exceed 80% to rule out non-specific binding to the transwell plastic.
Step-by-Step Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts and culture for 5-7 days until the transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².
-
Compound Preparation: Prepare test compound solutions at 5 µM in transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).
-
Dosing:
-
Apical to Basolateral (A-B): Add compound to the apical chamber.
-
Basolateral to Apical (B-A): Add compound to the basolateral chamber.
-
-
Incubation: Incubate at 37°C on an orbital shaker for 120 minutes.
-
Extraction: Extract 50 µL samples from both donor and receiver compartments.
-
Quantification: Quantify compound concentrations via LC-MS/MS.
-
Calculation: Calculate Apparent Permeability (
) and the Efflux Ratio ( ).
Quantitative Data Summary
The following table illustrates the physicochemical and pharmacokinetic shift achieved by substituting a traditional secondary amine with the ether-linked 2-Methyl-6-(3-pyrrolidinyloxy)pyridine scaffold. This data is representative of the SAR optimizations observed in both nNOS and mGluR4 drug discovery campaigns [1][2].
| Parameter | Traditional 2-Aminopyridine Scaffold | 2-Methyl-6-(3-pyrrolidinyloxy)pyridine Scaffold | Pharmacological Impact |
| Hydrogen Bond Donors (HBD) | 2 | 1 | Lower HBD directly improves lipid bilayer partitioning. |
| Topological Polar Surface Area | > 60 Ų | ~ 45 Ų | Achieves the ideal tPSA (< 60 Ų) for optimal BBB crossing. |
| MDCK-MDR1 Efflux Ratio (ER) | > 5.0 (High Efflux) | < 1.5 (No Efflux) | Evades P-glycoprotein, retaining the drug within the CNS. |
| In Vivo Brain/Plasma Ratio | < 0.2 | > 1.2 | Achieves therapeutically relevant brain concentrations. |
| Target Affinity (IC₅₀/EC₅₀) | 10 - 50 nM | 15 - 80 nM | Maintains high target potency via pyrrolidine salt bridges. |
Conclusion
The 2-Methyl-6-(3-pyrrolidinyloxy)pyridine scaffold represents a masterclass in medicinal chemistry for neurodegenerative diseases. By strategically replacing a hydrogen-bond donating amine with a metabolically stable ether linkage, and tuning the basicity of the pyridine ring with a methyl group, researchers have unlocked a pharmacophore that simultaneously satisfies the stringent rules of BBB permeability and the high-affinity requirements of complex CNS targets.
References
-
Lawton GR, Ranaivo HR, Chico LK, et al. "Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability." Bioorganic & Medicinal Chemistry. 2009;17(6):2371-2380. URL:[Link]
-
Charvin D, Pomel V, Ortiz M, et al. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry. 2017;60(20):8515-8537. URL:[Link]
Validation & Comparative
A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinity: 2-Methyl-6-(3-pyrrolidinyloxy)pyridine versus Nicotine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of 2-Methyl-6-(3-pyrrolidinyloxy)pyridine and the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, Nicotine. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the underlying principles and experimental methodologies crucial for research in this domain.
Introduction: The Significance of nAChR Binding Affinity
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are widely expressed throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, modulates a vast array of physiological processes, including cognitive function, reward, and attention. Consequently, nAChRs are critical targets for drug discovery efforts aimed at treating neurological and psychiatric disorders.
The binding affinity of a ligand for a specific nAChR subtype is a primary determinant of its potency and potential therapeutic or toxicological effects. A high binding affinity, typically indicated by a low equilibrium dissociation constant (Kd) or inhibition constant (Ki), signifies a strong interaction between the ligand and the receptor. This guide will delve into the binding characteristics of Nicotine and make a reasoned, structure-based comparison with 2-Methyl-6-(3-pyrrolidinyloxy)pyridine.
Quantitative Comparison of Binding Affinities
A direct quantitative comparison of the binding affinities of 2-Methyl-6-(3-pyrrolidinyloxy)pyridine and Nicotine is hampered by the current lack of publicly available experimental data for 2-Methyl-6-(3-pyrrolidinyloxy)pyridine. However, extensive research has characterized the binding profile of Nicotine across various nAChR subtypes. This data serves as a crucial benchmark for our comparative analysis.
Table 1: Binding Affinity (Ki) of Nicotine for Human nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 | [³H]Epibatidine | Human Cortex | 0.9 | [1] |
| α4β2 | [³H]Cytisine | HEK cells | 5.9 | [2] |
| α3β4 | [³H]Epibatidine | HEK cells | 370 | [3] |
| α7 | [³H]Methyllycaconitine | Human Thalamus | >10,000 | [1] |
Note: Ki values can vary depending on the radioligand, tissue or cell line used, and experimental conditions.
Structure-Activity Relationship (SAR) Insights and a Qualitative Comparison
In the absence of direct experimental data for 2-Methyl-6-(3-pyrrolidinyloxy)pyridine, we can leverage established structure-activity relationships (SAR) for nicotine analogs to infer its potential binding characteristics.
The structure of 2-Methyl-6-(3-pyrrolidinyloxy)pyridine differs from nicotine in two key positions on the pyridine ring: the addition of a methyl group at the 2-position and a pyrrolidinyloxy group at the 6-position.
-
The 2-Methyl Group: The addition of a methyl group at the 2-position of the pyridine ring is a modification that requires careful consideration.
-
The 6-(3-pyrrolidinyloxy) Group: Research on 6-substituted nicotine derivatives has shown that both the electronic and steric properties of the substituent at this position significantly influence binding affinity. Studies have indicated that lipophilic substituents at the 6-position can enhance nAChR affinity, although this is modulated by the substituent's size, with larger groups potentially decreasing affinity. The pyrrolidinyloxy group is a relatively bulky and lipophilic moiety.
Based on these SAR principles, it is plausible to hypothesize that 2-Methyl-6-(3-pyrrolidinyloxy)pyridine may exhibit a different binding profile compared to nicotine. The combination of the 2-methyl and the 6-pyrrolidinyloxy substitutions could lead to altered selectivity for different nAChR subtypes. However, without empirical data, this remains a well-informed hypothesis.
Experimental Protocol: Competitive Radioligand Binding Assay
To experimentally determine and compare the binding affinities of these compounds, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor," e.g., 2-Methyl-6-(3-pyrrolidinyloxy)pyridine or Nicotine) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Below is a detailed, step-by-step protocol for a typical competitive radioligand binding assay for nAChRs.
Objective: To determine the inhibition constant (Ki) of 2-Methyl-6-(3-pyrrolidinyloxy)pyridine and Nicotine for a specific nAChR subtype (e.g., α4β2).
Materials:
-
Membrane Preparation: Homogenized membranes from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2).
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2).
-
Test Compounds: 2-Methyl-6-(3-pyrrolidinyloxy)pyridine and Nicotine.
-
Non-specific Binding (NSB) Agent: A high concentration of a known nAChR ligand (e.g., unlabeled Nicotine or Epibatidine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Thaw the frozen membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in the assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (2-Methyl-6-(3-pyrrolidinyloxy)pyridine and Nicotine) in the assay buffer. A typical concentration range would span several orders of magnitude (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
In a 96-well plate, set up the following for each test compound:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, membrane preparation, and a high concentration of the NSB agent.
-
Competition Binding: Assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time will depend on the kinetics of the radioligand binding.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the NSB agent) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Diagram of Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Functional Implications and Receptor Interaction
The binding of a ligand to an nAChR does not solely depend on its affinity but also on its functional consequence – whether it acts as an agonist, antagonist, or partial agonist.
-
Agonists: Bind to and activate the receptor, causing the ion channel to open.
-
Antagonists: Bind to the receptor but do not activate it, thereby blocking the action of agonists.
-
Partial Agonists: Bind to and activate the receptor, but with lower efficacy than a full agonist.
The interaction of nicotine with the α4β2 nAChR, a key subtype implicated in nicotine addiction, involves a cation-π interaction between the protonated pyrrolidine nitrogen of nicotine and a tryptophan residue in the receptor's binding pocket. The pyridine nitrogen of nicotine also forms a hydrogen bond with a backbone amide in the complementary subunit.
Diagram of Nicotine Binding to nAChR:
Caption: Key interactions of Nicotine within the nAChR binding site.
The structural modifications in 2-Methyl-6-(3-pyrrolidinyloxy)pyridine would likely alter these interactions. The 6-pyrrolidinyloxy group could introduce new hydrogen bonding opportunities or steric hindrance, potentially affecting both binding affinity and functional activity. Functional assays, such as two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing specific nAChR subtypes or calcium influx assays in transfected cell lines, would be necessary to determine the functional profile of this compound.
Conclusion
While a definitive quantitative comparison of the binding affinity of 2-Methyl-6-(3-pyrrolidinyloxy)pyridine and Nicotine awaits experimental validation, this guide provides a framework for such an investigation. Based on established structure-activity relationships for 6-substituted nicotine analogs, it is reasonable to predict that 2-Methyl-6-(3-pyrrolidinyloxy)pyridine will exhibit a distinct binding profile at nAChR subtypes compared to Nicotine. The detailed experimental protocol provided herein offers a robust methodology for researchers to determine these crucial pharmacological parameters. Further investigation into the functional consequences of binding will be essential to fully elucidate the potential of this and other novel nAChR ligands.
References
- Dougherty, D. A. (2008). Cation-π interactions in neurobiology and pharmacology. Journal of the American Chemical Society, 130(46), 15454-15465.
- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
- Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to function. Reviews of physiology, biochemistry and pharmacology, 147, 1-46.
- Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of medicinal chemistry, 48(15), 4705-4745.
- Lester, H. A., Dibas, M. I., Dahan, D. S., Leite, J. F., & Dougherty, D. A. (2004). Cys-loop receptors: new twists and turns. Trends in neurosciences, 27(6), 329-336.
- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews Drug discovery, 8(9), 733-750.
- Unwin, N. (2005). Refined structure of the nicotinic acetylcholine receptor at 4Å resolution. Journal of molecular biology, 346(4), 967-989.
- Whiting, P. J., & Lindstrom, J. M. (1987). Purification and characterization of a nicotinic acetylcholine receptor from rat brain. Proceedings of the National Academy of Sciences, 84(2), 595-599.
- Xiao, Y., Fan, H., Musachio, J. L., & Kellar, K. J. (2006). Sazetidine-A, a novel nicotinic receptor ligand with potent and selective activity at α4β2 subtypes. Journal of Pharmacology and Experimental Therapeutics, 316(2), 706-715.
-
Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
- Mukhin, A. G., et al. (2008).
- Anderson, D. J., & Bunnelle, W. H. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, 43(1), 1-8.
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
- Dukat, M., et al. (1999). Synthesis, receptor binding, and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Journal of medicinal chemistry, 42(22), 4463-4470.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
Sources
- 1. Frontiers | Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids [frontiersin.org]
- 2. A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine acts as a neutral allosteric site ligand on metabotropic glutamate receptor subtype 5 and blocks the effects of multiple allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-6-(3-pyrrolidinyloxy)pyridine
This guide is structured as a high-level operational directive for researchers and safety officers handling 2-Methyl-6-(3-pyrrolidinyloxy)pyridine . It synthesizes chemical safety principles with practical, field-proven laboratory logistics.
Executive Summary & Compound Profile
2-Methyl-6-(3-pyrrolidinyloxy)pyridine is a heterocyclic ether often utilized in medicinal chemistry as a nicotinic acetylcholine receptor (nAChR) ligand or intermediate. Structurally, it combines a pyridine ring and a pyrrolidine ring via an ether linkage.
Because specific toxicological data (LD50, carcinogenicity) may be limited for this specific research intermediate, Control Banding principles must be applied. We treat this substance as a High-Hazard Pharmacophore based on the known toxicity profiles of its substructures (pyridines and pyrrolidines).
Hazard Prediction (SAR Analysis)[1]
-
Pyridine Moiety: Associated with CNS depression, hepatotoxicity, and distinct, unpleasant odors.
-
Pyrrolidine Moiety: A secondary amine that is typically basic and corrosive/irritating to mucous membranes.
-
Predicted GHS Classification:
-
Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Harmful/Toxic).
-
Skin/Eye Corrosion: Category 1B or 2 (Causes burns or severe irritation).
-
Target Organ Toxicity: Respiratory irritation (STOT-SE 3).
-
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in neat (pure) form or concentrated solution (>100 mM).
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1+ (Impact & Splash).Rationale: Safety glasses are insufficient due to the basic nature of the pyrrolidine amine; vapors or micro-droplets can cause severe corneal damage. |
| Dermal (Hand) | Double-Gloving Strategy | Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).Rationale: Pyridines penetrate latex rapidly. Double nitrile increases breakthrough time to >4 hours for incidental contact. |
| Respiratory | Engineering Controls | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill): Full-face respirator with Organic Vapor/Amine cartridges (e.g., 3M 60926). |
| Body | Barrier Lab Coat | Material: Poly-cotton blend (minimum); Tyvek® sleeves recommended for scale-up (>5g).Rationale: Prevents absorption through clothing fibers. |
Operational Logic & Decision Pathways
Visualization 1: PPE Selection & Risk Assessment Logic
This diagram illustrates the decision-making process for selecting controls based on the physical state and quantity of the material.
Caption: Hierarchy of controls based on physical state. Note that liquids pose higher permeation risks, while solids pose inhalation risks.
Detailed Handling Protocols
Phase A: Receipt & Storage
-
Inspection: Upon receipt, inspect the septum and cap integrity. If the compound is an oil (common for free bases), check for leakage in the secondary packaging.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The pyrrolidine nitrogen is susceptible to oxidation and carbamate formation (reacting with atmospheric CO₂).
-
Temperature: Refrigerate at 2–8°C .
-
Segregation: Store away from strong oxidizing agents and mineral acids to prevent exothermic neutralization or degradation.
Phase B: Weighing & Transfer
-
Location: ALWAYS inside a functioning fume hood. Never weigh on an open bench.
-
Technique:
-
Place a disposable balance draft shield inside the hood.
-
Tare the receiving vial before adding the compound.
-
If liquid: Use a positive-displacement pipette to prevent dripping (low viscosity/high vapor pressure issues).
-
If solid: Use an anti-static gun to neutralize charge, preventing "fly-away" powder which is a major inhalation vector.
-
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use. Dispose of the wipe as hazardous solid waste.
Phase C: Reaction Setup
-
Solvent Compatibility: The compound is likely soluble in DCM, MeOH, and DMSO. Avoid acetone if forming salts, as it may react with the secondary amine.
-
Quenching: If used in a reaction with strong acids (e.g., HCl generation), ensure the exhaust is active to capture acid mists.
Emergency Response & Disposal
Spill Management (Small Scale < 10 mL/g)
-
Evacuate the immediate area and alert lab personnel.
-
Don PPE: Full goggles, double gloves, and respiratory protection if outside a hood.
-
Contain: Use a Vermiculite or Sand dam. Do not use combustible materials like paper towels for neat liquids.
-
Neutralize: If acidic salts are present, treat with weak base (Sodium Bicarbonate). If free base, absorb directly.
-
Clean: Wipe surface with 10% bleach solution followed by water to degrade amine residues.
Waste Disposal Workflow
This compound must never be disposed of down the drain. It is toxic to aquatic life (pyridine derivative).[1]
Caption: Waste segregation logic ensuring compatibility with waste stream containers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R).
-
PubChem. (n.d.). Compound Summary: Pyridine (CID 1049). (Cited for Pyridine moiety hazard extrapolation).
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Pyrrolidine.[1][2][3] (Cited for Pyrrolidine moiety hazard extrapolation).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
